molecular formula C16H32O4Si2 B14195956 2,2'-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane) CAS No. 845815-80-7

2,2'-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane)

Katalognummer: B14195956
CAS-Nummer: 845815-80-7
Molekulargewicht: 344.59 g/mol
InChI-Schlüssel: JNXXJMSPKSXLQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane) is a complex organosilicon compound It features a unique structure with two oxirane rings connected by a disiletane core, which is further linked by propane-3,1-diyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane) typically involves multiple steps:

    Formation of the Disiletane Core: The initial step involves the preparation of the 1,3-dimethyl-1,3-disiletane core. This can be achieved through the reaction of dichlorodimethylsilane with a suitable reducing agent, such as lithium aluminum hydride, under an inert atmosphere.

    Attachment of Propane-3,1-diyl Groups: The next step involves the introduction of propane-3,1-diyl groups to the disiletane core. This can be done through a nucleophilic substitution reaction using a suitable halide derivative of propane.

    Formation of Oxirane Rings: Finally, the oxirane rings are introduced through an epoxidation reaction. This can be achieved by treating the intermediate compound with a peracid, such as m-chloroperoxybenzoic acid, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane) can undergo various chemical reactions, including:

    Oxidation: The oxirane rings can be oxidized to form diols.

    Reduction: The disiletane core can be reduced to form silane derivatives.

    Substitution: The oxirane rings can undergo nucleophilic substitution reactions to form various functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Peracids, such as m-chloroperoxybenzoic acid, under mild conditions.

    Reduction: Lithium aluminum hydride or other strong reducing agents under an inert atmosphere.

    Substitution: Nucleophiles, such as amines or thiols, under basic conditions.

Major Products Formed

    Diols: Formed from the oxidation of oxirane rings.

    Silane Derivatives: Formed from the reduction of the disiletane core.

    Functionalized Derivatives: Formed from nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

2,2’-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane) has several scientific research applications:

    Materials Science: Used in the synthesis of advanced materials with unique properties, such as high thermal stability and mechanical strength.

    Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

    Biology and Medicine:

    Industry: Used in the production of specialty chemicals and polymers with enhanced properties.

Wirkmechanismus

The mechanism of action of 2,2’-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane) involves its interaction with various molecular targets and pathways:

    Oxirane Rings: The oxirane rings can react with nucleophiles, leading to the formation of covalent bonds with target molecules.

    Disiletane Core: The disiletane core can undergo redox reactions, influencing the overall reactivity and stability of the compound.

    Propane-3,1-diyl Groups: These groups provide flexibility and can influence the spatial arrangement of the compound, affecting its interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,3-Diisopropoxy-1,3-dimethyl-1,3-disilacyclobutane
  • 1,3-Dimethyl-1,3-disilacyclobutane
  • 1,3-Dimethyl-1,3-diphenyl-1,3-disilacyclobutane

Uniqueness

2,2’-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane) is unique due to its combination of oxirane rings and a disiletane core. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and organic synthesis.

Eigenschaften

CAS-Nummer

845815-80-7

Molekularformel

C16H32O4Si2

Molekulargewicht

344.59 g/mol

IUPAC-Name

2-[3-[1,3-dimethyl-3-[3-(oxiran-2-ylmethoxy)propyl]-1,3-disiletan-1-yl]propoxymethyl]oxirane

InChI

InChI=1S/C16H32O4Si2/c1-21(7-3-5-17-9-15-11-19-15)13-22(2,14-21)8-4-6-18-10-16-12-20-16/h15-16H,3-14H2,1-2H3

InChI-Schlüssel

JNXXJMSPKSXLQC-UHFFFAOYSA-N

Kanonische SMILES

C[Si]1(C[Si](C1)(C)CCCOCC2CO2)CCCOCC3CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.